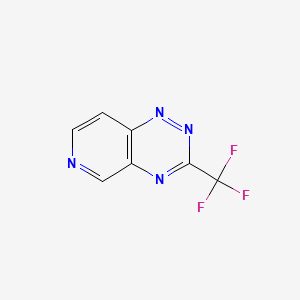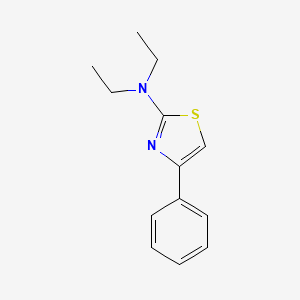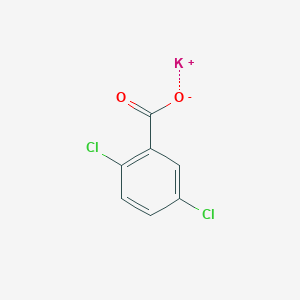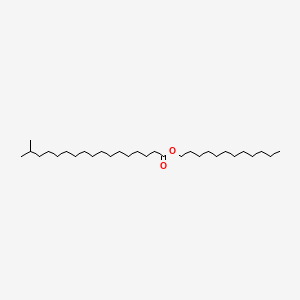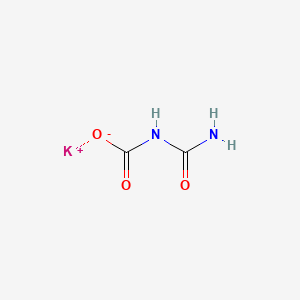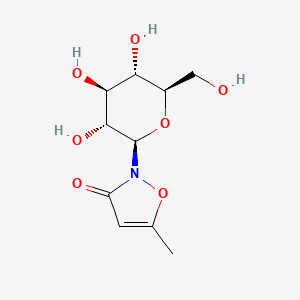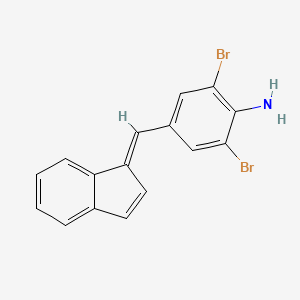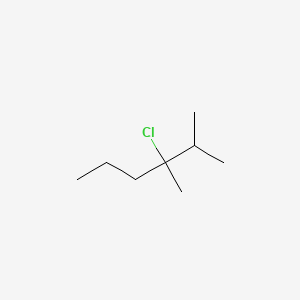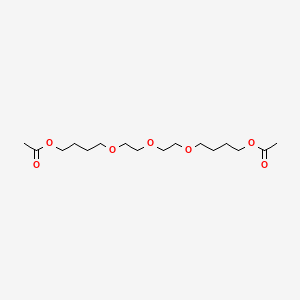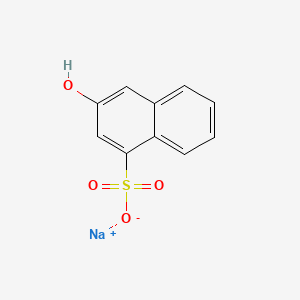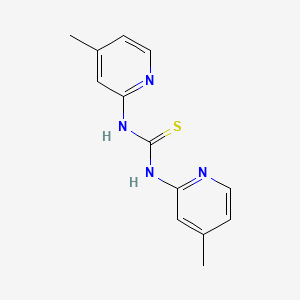
N,N'-Bis(4-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-methyl-2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinyl groups attached to a central thiourea moiety, making it a versatile molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)thiourea typically involves the reaction of 4-methyl-2-pyridinylamine with thiophosgene or other thiocarbonyl reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)thiourea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated pyridinyl derivatives, substituted thioureas
Applications De Recherche Scientifique
N,N’-Bis(4-methyl-2-pyridinyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows the compound to interact with various molecular targets, including enzymes and receptors. The thiourea moiety can stabilize transition states and facilitate catalytic processes, making it a valuable tool in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-methyl-2-pyridinyl)thiourea
- N,N’-Bis(4,6-dimethyl-2-pyridinyl)thiourea
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)thiourea stands out due to its specific substitution pattern on the pyridinyl rings, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic and inhibitory applications compared to its analogs.
Propriétés
Numéro CAS |
5440-92-6 |
|---|---|
Formule moléculaire |
C13H14N4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1,3-bis(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
HFUVJZDKYWLESU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=S)NC2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



